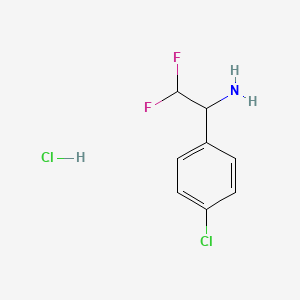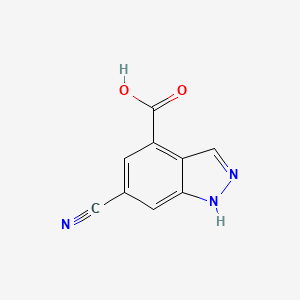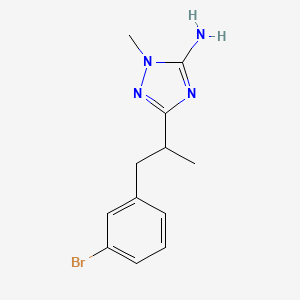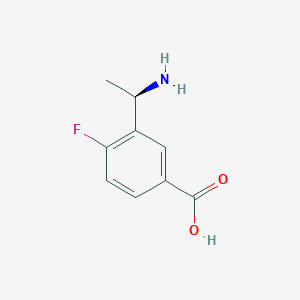
(1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired reduction. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield.
化学反応の分析
Types of Reactions
(1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alkyl derivatives.
科学的研究の応用
(1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1R)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL
- (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(4-(tert-butyl)phenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the tert-butyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
(1S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9?,12-/m1/s1 |
InChIキー |
CNPLPEJYKJAOLH-FFFFSGIJSA-N |
異性体SMILES |
CC([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O |
正規SMILES |
CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















